molecular formula C14H8Cl2N2O2 B13134153 3,3-Dichlorodiphenyl 4,4-diisocyanate

3,3-Dichlorodiphenyl 4,4-diisocyanate

Cat. No.: B13134153
M. Wt: 307.1 g/mol
InChI Key: HBSSXTSIBISFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is typically synthesized from 3,3’-dichlorobenzidine and triphosgene. The reaction involves the following steps:

Industrial Production Methods

In industrial settings, the production of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,3-DICHLORODIPHENYL4,4-DIISOCYANATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3,3-DICHLORODIPHENYL4,4-DIISOCYANATE involves its reactivity with nucleophiles. The isocyanate groups (-N=C=O) react with nucleophilic groups such as -NH2 and -OH to form urea and urethane linkages. This reactivity is exploited in the synthesis of polyurethanes and other polymeric materials. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the creation of complex polymeric structures.

Comparison with Similar Compounds

Similar Compounds

    Toluene Diisocyanate (TDI): TDI is another widely used diisocyanate in the production of polyurethanes.

    Methylenediphenyl Diisocyanate (MDI): MDI is commonly used in the production of rigid polyurethane foams.

Uniqueness

3,3-DICHLORODIPHENYL4,4-DIISOCYANATE is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its dichlorodiphenyl backbone provides enhanced stability and reactivity, making it suitable for specialized applications in high-performance materials and targeted drug delivery systems.

Properties

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

6,6-dichloro-5,5-diisocyanato-2-phenylcyclohexa-1,3-diene

InChI

InChI=1S/C14H8Cl2N2O2/c15-13(16)8-12(11-4-2-1-3-5-11)6-7-14(13,17-9-19)18-10-20/h1-8H

InChI Key

HBSSXTSIBISFHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(C(C=C2)(N=C=O)N=C=O)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.